N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a triazole ring with a triazolopyrimidine moiety, making it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction, often using 4-fluorobenzyl chloride and a suitable base.
Formation of the Triazolopyrimidine Moiety: This step involves the cyclization of the triazole intermediate with a suitable nitrile or amidine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its eco-friendly nature and ability to produce the compound in good-to-excellent yields .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is also prone to nucleophilic substitution reactions, especially at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~2~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anti-tumor agent, with studies showing its efficacy against various cancer cell lines.
Biological Studies: It is used in the study of enzyme inhibition, particularly targeting kinases and other regulatory proteins.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as kinases and other regulatory proteins. The compound binds to the active site of these enzymes, inhibiting their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: A structurally related compound with similar biological activities.
Quinazolin-4(3H)-one Derivatives: These compounds also exhibit anti-tumor and antimicrobial activities.
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
N~2~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of a triazole ring and a triazolopyrimidine moiety, which imparts distinct biological activities and potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C15H11FN8O |
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Molecular Weight |
338.30 g/mol |
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H11FN8O/c16-11-4-2-10(3-5-11)8-23-9-18-14(22-23)20-13(25)12-19-15-17-6-1-7-24(15)21-12/h1-7,9H,8H2,(H,20,22,25) |
InChI Key |
YCBVKDVKDVHDKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=NN(C=N3)CC4=CC=C(C=C4)F)N=C1 |
Origin of Product |
United States |
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